molecular formula C16H26N2O B1415211 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine CAS No. 2096987-51-6

1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine

Cat. No. B1415211
CAS RN: 2096987-51-6
M. Wt: 262.39 g/mol
InChI Key: SWSSDVBQQMTKOS-UHFFFAOYSA-N
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Description

1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine is a chemical compound with the CAS number 2096987-51-6 . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The molecular weight of 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine is 262.40 . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Analgesic, Anti-inflammatory, and Local Anesthetic Activities

A study focused on the synthesis of 2-(1-phenyl-1H-indazol-4-yl)ethanamines, closely related to 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine, reported significant analgesic activity in mice. Some of these compounds also demonstrated moderate anti-inflammatory properties and local anesthetic effects (Mosti et al., 1990).

Catalyst in Asymmetric Transfer Hydrogenation

Research involving chiral synthons similar to 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine demonstrated their use in catalyzing asymmetric transfer hydrogenation of ketones. The study indicated moderate catalytic activities with these compounds, pointing to potential applications in chemical synthesis (Kumah et al., 2019).

Antihistamine Activity

Compounds structurally related to 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine were found to have H1-antagonistic activity, which could be significant in the development of antihistamines. The study highlights the potential of such compounds in treating allergic reactions (Walczyński et al., 1999).

Antimicrobial and Antifungal Properties

A synthesis study on phenyl amides, closely resembling the structure of 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine, showed promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Pejchal et al., 2015).

Applications in Polymer Synthesis

Research on the synthesis of functional alkoxyamines, which are structurally related to 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine, demonstrated applications in creating well-defined star polymers. This points to potential use in materials science and polymer chemistry (Miura & Yoshida, 2002).

Safety And Hazards

While specific safety and hazard information for 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine is not available, similar compounds have been classified as Acute Tox. 4 Oral - Eye Irrit. .

properties

IUPAC Name

1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-2-12-19-15-8-10-18(11-9-15)13-16(17)14-6-4-3-5-7-14/h3-7,15-16H,2,8-13,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSSDVBQQMTKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCN(CC1)CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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